N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide
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Description
“N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide” is a complex organic compound. It is a derivative of cyclohexane, which is a six-membered ring structure, and it contains functional groups such as nitrile (-CN), carboxamide (-CONH2), and difluorocyclopropane .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as “N-(1-cyanocyclohexyl)acetamide” have been synthesized . The synthesis of such compounds often involves reactions with acetonitrile, a common organic solvent and important intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclohexane ring provides a cyclic backbone, the nitrile group introduces a carbon-nitrogen triple bond, the carboxamide group contributes a carbonyl (C=O) and an amine (NH2) functionality, and the difluorocyclopropane introduces a three-membered ring with two fluorine substitutions .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, or it could participate in coupling reactions . The carboxamide group could be involved in condensation reactions, and the difluorocyclopropane group could undergo reactions typical of halogenated hydrocarbons .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like nitrile and carboxamide would likely make it polar and potentially soluble in polar solvents. The cyclohexane ring could contribute to its lipophilicity .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)6-8(11)9(16)15-10(7-14)4-2-1-3-5-10/h8H,1-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNONXNVMUXHEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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